molecular formula C7H4Cl2FNO2 B065547 Methyl 2,6-dichloro-5-fluoronicotinate CAS No. 189281-66-1

Methyl 2,6-dichloro-5-fluoronicotinate

Cat. No.: B065547
CAS No.: 189281-66-1
M. Wt: 224.01 g/mol
InChI Key: WADLLLSMEPLCNO-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-5-fluoronicotinate is an organic compound with the molecular formula C(_7)H(_4)Cl(_2)FNO(_2) It is a derivative of nicotinic acid, characterized by the presence of chlorine and fluorine atoms on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,6-dichloro-5-fluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-5-fluoronicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the aromatic ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO(_4)) can be employed, though care must be taken to avoid over-oxidation.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted nicotinates.

    Oxidation Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2,6-dichloro-5-fluoronicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific pathways in disease treatment.

    Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,6-dichloro-5-fluoronicotinate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

    Methyl 2,6-dichloronicotinate: Lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.

    Methyl 5-fluoronicotinate: Lacks the chlorine atoms, resulting in different physical and chemical properties.

    Methyl 2-chloro-5-fluoronicotinate: Contains only one chlorine atom, which may affect its stability and reactivity.

Uniqueness: Methyl 2,6-dichloro-5-fluoronicotinate is unique due to the combination of chlorine and fluorine atoms on the nicotinate structure. This combination can enhance its reactivity and specificity in various chemical and biological applications, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2,6-dichloro-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO2/c1-13-7(12)3-2-4(10)6(9)11-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADLLLSMEPLCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379536
Record name METHYL 2,6-DICHLORO-5-FLUORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189281-66-1
Record name METHYL 2,6-DICHLORO-5-FLUORONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 60 ml of dichloromethane were added 21.0 g of 2,6-dichloro-5-fluoronicotinic acid, 10 ml of oxalylchloride, and 10 drops of N,N-dimethylformamide, and the mixture was stirred at room temperature for one day. The solvent and the excess reagents were distilled off under reduced pressure, and the residue was dissolved in 50 ml of chloroform. 10 ml of methanol was added dropwise to the solution, and the solution was stirred at room temperature for 60 minutes, and 15 g of anhydrous potassium carbonate was added to the solution and the solution was stirred for another 30 minutes. The solution was separated by adding 150 ml of chloroform and 150 ml of distilled water, and the chloroform layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 26.6 g of the title compound as a colorless crude oily residue.
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Synthesis routes and methods II

Procedure details

To a solution of 2,6-dichloro-5-fluoronicotinic acid (16) (5 g, 23.8 mmol) in methanol (50 ml) was added thionyl chloride in dropwise (5.66 g, 47.62 mmol) at 0° C. and 2 drops of DMF [vigourous bubbling was observed]. The mixture was stirred at room temperature for 3 h. To this methanol was added and stirred the reaction mixture for 2 h at RT. The reaction mixture is concentrated under reduced pressure to and the mixture was poured in to ice cold water (20 mL) and extracted with dichloromethane (2×50 mL). The combined organic layer was washed with water, brine and solvent was evaporated under reduced pressure to yield methyl 2,6-dichloro-5-fluoronicotinate (17) (5 g, 93.8%).
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5 g
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Synthesis routes and methods III

Procedure details

To a solution of 2,6-dichloro-5-fluoro-nicotinic acid (1.00 g, 4.46 mmol) in methylene chloride is added of oxalyl chloride (50 mL, 0.445 mL, 5.30 mmol) followed by 2 drops of N,N-dimethylformamide. Vigorous bubbling is observed and the mixture is stirred at room temperature for 1 h. The reaction mixture is concentrated under reduced pressure and the residue is taken back up into methylene chloride (50 mL). To the solution is added MeOH (20 mL) and the mixture is stirred at room temperature for 2 h. The reaction mixture is concentrated under reduced pressure to provide 2,6-dichloro-5-fluoro-nicotinic acid methyl ester as an oil.
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